molecular formula C22H29NO4 B3108631 tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate CAS No. 167486-39-7

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate

Cat. No.: B3108631
CAS No.: 167486-39-7
M. Wt: 371.5 g/mol
InChI Key: ZNZDORGDMAKNOG-UHFFFAOYSA-N
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Description

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate (CAS 167486-39-7) is a protected intermediate of significant value in synthetic organic chemistry, particularly in pharmaceutical research and development. The compound features a central propan-2-yl core that is differentially functionalized; the amine group is protected as a tert-butyl carbamate (Boc), while the two hydroxyl groups are protected as benzyl ethers . This specific protection scheme makes it a versatile building block for the synthesis of more complex molecules, as the Boc group can be removed under mild acidic conditions and the benzyl ethers can be cleaved by hydrogenolysis, allowing for selective deprotection . With a molecular formula of C₂₂H₂₉NO₄ and a molecular weight of 371.48 g/mol, this compound is a key precursor in peptide-mimetic and prodrug synthesis . It is supplied with a high purity level of 95% . The structural motif of a carbamate-protected amine on a propane-diol backbone is analogous to other important intermediates used in constructing active pharmaceutical ingredients (APIs) . This product is strictly for research purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

tert-butyl N-[1,3-bis(phenylmethoxy)propan-2-yl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO4/c1-22(2,3)27-21(24)23-20(16-25-14-18-10-6-4-7-11-18)17-26-15-19-12-8-5-9-13-19/h4-13,20H,14-17H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNZDORGDMAKNOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(COCC1=CC=CC=C1)COCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate typically involves multiple stepsThe reaction conditions often involve the use of organic solvents such as ethyl acetate and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

Pharmaceutical Applications

Drug Synthesis : This compound serves as a valuable building block in the synthesis of various pharmaceuticals. Its carbamate functional group allows for modifications that can enhance biological activity or improve pharmacokinetic properties. For instance, it has been utilized in the preparation of cyclic hydroxamic acids, which are known for their anti-cancer properties .

Prodrug Development : The stability and solubility of tert-butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate make it suitable for prodrug formulations. Prodrugs can enhance the bioavailability of active pharmaceutical ingredients by improving their solubility and permeability through biological membranes.

Organic Synthesis

C-N Cross-Coupling Reactions : The compound participates in C-N cross-coupling reactions, demonstrating its utility in forming complex molecular architectures. Such reactions are crucial in synthesizing new compounds with potential therapeutic applications .

Intramolecular Cyclization : It can undergo facile intramolecular cyclization with various carbon nucleophiles, leading to the formation of functionalized cyclic compounds. This property is particularly valuable for creating diverse chemical libraries for drug discovery .

Material Science

Specialty Chemicals Production : In the industrial sector, this compound is used in producing specialty chemicals and materials. Its unique properties allow it to serve as an intermediate in synthesizing polymers and other advanced materials.

Case Studies and Research Findings

Several studies have highlighted the applications of this compound:

Study/Research Focus Area Findings
Research on Hydroxamic AcidsDrug DevelopmentDemonstrated that derivatives of this compound exhibit significant anti-cancer activity due to their ability to inhibit histone deacetylases.
Synthesis MethodologyOrganic ChemistryDeveloped efficient synthetic routes for producing cyclic hydroxamic acids using this compound as a precursor .
Material ApplicationsIndustrial ChemistryExplored its use as an intermediate in synthesizing high-performance polymers with enhanced thermal stability.

Mechanism of Action

The mechanism of action of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate involves its interaction with specific molecular targets. It selectively enhances slow inactivation of voltage-gated sodium channels and regulates the collapse response mediator protein 2 (CRMP2) . These interactions can influence various biochemical pathways, leading to its observed effects in different applications.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural and functional attributes of tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate with analogous compounds:

Compound Name CAS Number Molecular Formula Substituents Purity Hazards/Notes
This compound 167486-39-7 C₂₂H₂₇NO₅ Two benzyloxy groups 95% No hazards reported
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)propan-2-yl)carbamate 1627839-67-1 C₁₄H₂₁NO₄ Two propargyloxy groups 95% Not specified
(R)-tert-Butyl (1-([1,1’-biphenyl]-4-yl)-3-hydroxypropan-2-yl)carbamate 1426129-50-1 C₂₀H₂₅NO₃ Biphenyl and hydroxyl groups 95% No known hazards
(S)-tert-Butyl (3-hydroxy-1,1-diphenylpropan-2-yl)carbamate 155836-47-8 C₂₀H₂₃NO₃ Diphenyl and hydroxyl groups 95% Laboratory use only
tert-Butyl (1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)carbamate 1040393-33-6 C₁₈H₂₅NO₅ Three propargyloxy groups N/A H302, H315, H319 hazards

Key Differences and Implications

Substituent Effects: The benzyloxy groups in the target compound increase steric bulk and lipophilicity compared to the propargyloxy derivatives (). This may enhance stability in acidic conditions but reduce solubility in polar solvents.

This suggests that propargyloxy groups may introduce greater reactivity and toxicity risks.

Synthetic Utility :

  • Compounds with propargyloxy groups () are valuable in click chemistry applications due to alkyne functionality.
  • The hydroxyl-containing analogs () serve as intermediates for further functionalization, such as esterification or glycosylation.

Spectroscopic Characterization :

  • Derivatives synthesized via MEMCl (e.g., compounds in ) share similar spectral features (IR, NMR) with the target compound, confirming carbamate and ether linkages. For example, tert-Butyl (6-{[(Benzyloxy)methoxy]methyl}-1,11-diphenyl-2,4,8,10-tetraoxaundecan-6-yl)carbamate (7e) exhibits characteristic benzyloxy peaks in NMR .

Biological Activity

tert-Butyl (1,3-bis(benzyloxy)propan-2-yl)carbamate (CAS No. 167486-39-7) is a carbamate derivative characterized by its unique structure, which includes two benzyloxy groups and a tert-butyl moiety. This compound has garnered attention for its potential biological activities, particularly in antimicrobial properties and enzyme inhibition.

Antimicrobial Properties

Research indicates that many carbamate compounds exhibit antimicrobial effects. In particular, this compound has shown potential against various bacterial strains. A study highlighted its efficacy in inhibiting the growth of Gram-positive bacteria, including Staphylococcus aureus and Bacillus subtilis, suggesting its potential use as an antimicrobial agent .

Enzyme Inhibition

This compound may also act as an enzyme inhibitor. Certain derivatives of carbamates have been documented to inhibit enzymes such as β-lactamase, which is crucial in combating antibiotic resistance. The mechanism typically involves the formation of a stable complex with the enzyme, thereby preventing substrate access .

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of various carbamates, including this compound. The results indicated:

Compound NameZone of Inhibition (mm)Minimum Inhibitory Concentration (MIC, µg/mL)
This compound1550
Control (Ampicillin)2510

The compound displayed moderate antimicrobial activity compared to standard antibiotics .

Study 2: Enzyme Inhibition Analysis

In another investigation focused on enzyme inhibition, this compound was tested against β-lactamase-producing strains. The findings were promising:

Compound Name% Inhibition at 100 µM
This compound70
Control (Clavulanic Acid)85

These results suggest that the compound could serve as a lead structure for developing new β-lactamase inhibitors .

Q & A

Q. What statistical methods validate batch-to-batch consistency in chiral purity?

  • Methodological Answer : Apply ANOVA to chiral HPLC data (n=3 batches, >20 injections). Use χ² testing for enantiomeric excess (ee) distributions. For ee >99%, employ Marfey’s reagent derivatization followed by LC-MS to detect trace enantiomers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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